molecular formula C19H34O2 B12686291 7,10-Octadecadienoic acid, methyl ester CAS No. 56554-24-6

7,10-Octadecadienoic acid, methyl ester

Cat. No.: B12686291
CAS No.: 56554-24-6
M. Wt: 294.5 g/mol
InChI Key: QETDZFXKONOEOC-OKLKQMLOSA-N
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Preparation Methods

. The reaction is typically catalyzed by an acid or base, such as sulfuric acid or sodium methoxide, under reflux conditions. The reaction can be represented as follows:

7,10-Octadecadienoic acid+Methanol7,10-Octadecadienoic acid, methyl ester+Water\text{7,10-Octadecadienoic acid} + \text{Methanol} \rightarrow \text{7,10-Octadecadienoic acid, methyl ester} + \text{Water} 7,10-Octadecadienoic acid+Methanol→7,10-Octadecadienoic acid, methyl ester+Water

In industrial settings, the production of this compound often involves the transesterification of vegetable oils, which are rich in linoleic acid, with methanol in the presence of a catalyst .

Chemical Reactions Analysis

7,10-Octadecadienoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and hydroperoxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced to form saturated esters using reducing agents such as hydrogen in the presence of a metal catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7,10-Octadecadienoic acid, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,10-Octadecadienoic acid, methyl ester involves its incorporation into biological membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

7,10-Octadecadienoic acid, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific double bond positions, which can influence its chemical behavior and biological activity.

Properties

CAS No.

56554-24-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (7E,10E)-octadeca-7,10-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,12-13H,3-8,11,14-18H2,1-2H3/b10-9+,13-12+

InChI Key

QETDZFXKONOEOC-OKLKQMLOSA-N

Isomeric SMILES

CCCCCCC/C=C/C/C=C/CCCCCC(=O)OC

Canonical SMILES

CCCCCCCC=CCC=CCCCCCC(=O)OC

Origin of Product

United States

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